5-Phenylphenoxymethylpenicillin is a synthetic penicillin derivative characterized by its unique structure and antibacterial properties. This compound is part of the broader class of beta-lactam antibiotics, which are widely used in treating bacterial infections. Its development stems from the need to enhance the efficacy and spectrum of action of traditional penicillins while mitigating resistance issues.
5-Phenylphenoxymethylpenicillin is classified as a beta-lactam antibiotic. It belongs to the penicillin family, which includes various derivatives that have been modified to improve pharmacological properties. The synthesis of this compound has been reported in various scientific studies, highlighting its potential as an effective antibacterial agent.
The synthesis of 5-Phenylphenoxymethylpenicillin involves several key steps:
The molecular structure of 5-Phenylphenoxymethylpenicillin includes a beta-lactam ring characteristic of penicillins, along with a phenoxymethyl side chain. The chemical formula for this compound is C16H17N2O4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Key structural features include:
The reactivity profile of 5-Phenylphenoxymethylpenicillin includes:
Research indicates that modifications to the side chain can significantly influence its reactivity and spectrum of activity against resistant bacterial strains .
The mechanism by which 5-Phenylphenoxymethylpenicillin exerts its antibacterial effects involves:
5-Phenylphenoxymethylpenicillin exhibits several notable physical and chemical properties:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm its structure and purity .
The primary application of 5-Phenylphenoxymethylpenicillin lies in its use as an antibiotic for treating bacterial infections. It has been studied for its effectiveness against various pathogens, particularly those exhibiting resistance to conventional penicillins. Additionally, ongoing research aims to explore its potential in combination therapies to enhance efficacy against resistant strains .
The discovery of penicillin G in 1928 by Alexander Fleming marked the dawn of the antibiotic era, but its clinical utility was initially limited by acid instability and susceptibility to enzymatic degradation. Natural penicillins, produced directly by Penicillium fermentation, exhibited potent antibacterial activity but poor oral bioavailability and a narrow spectrum primarily against Gram-positive bacteria [7]. The pivotal breakthrough came in 1951 when Austrian researcher Ernst Brandl at Biochemie GmbH discovered that adding phenoxyacetic acid to Penicillium fermentation tanks unexpectedly yielded phenoxymethylpenicillin (penicillin V). This derivative demonstrated unprecedented acid stability, enabling oral administration – a revolutionary advancement in antibiotic therapy [1].
This discovery catalyzed the systematic development of semisynthetic penicillins. Scientists recognized that the β-lactam core structure – 6-aminopenicillanic acid (6-APA) – could be isolated from natural penicillins and chemically modified. The first industrial-scale isolation of 6-APA in 1957 provided the essential scaffold for generating novel analogues. Pharmaceutical companies rapidly exploited this approach, launching derivatives like methicillin (1959) with penicillinase resistance and ampicillin (1961) with extended Gram-negative coverage [7] [8]. This era transformed penicillin from a single natural compound into a diverse chemical class engineered to overcome specific therapeutic limitations.
Table 1: Evolution of Penicillin Derivatives Through Semisynthetic Modification
Generation | Representative Compounds | Key Structural Features | Therapeutic Advances |
---|---|---|---|
Natural | Penicillin G, Penicillin V | Unmodified fermentation products | First clinically useful antibiotics; Penicillin V enabled oral dosing |
Early Semisynthetic | Methicillin, Nafcillin | Bulky 2,6-dimethoxybenzoyl (methicillin) | β-lactamase resistance; Activity against penicillin-resistant staphylococci |
Extended Spectrum | Ampicillin, Amoxicillin | Amino group at α-position of side chain | Extended Gram-negative coverage including Haemophilus and Enterobacteriaceae |
Antipseudomonal | Carbenicillin, Piperacillin | Carboxyl or ureido groups | Activity against Pseudomonas aeruginosa |
The biological properties of penicillins are profoundly influenced by the chemistry of their acyl side chains. Strategic modifications at the 6-APA scaffold enabled scientists to fine-tune drug characteristics:
• Acid Stability: Penicillin V’s phenoxymethyl group provided steric and electronic protection against gastric acid degradation. This modification prevented intramolecular cyclization and hydrolysis of the β-lactam ring, achieving oral bioavailability of 60% compared to penicillin G’s negligible absorption [1] [3].• β-Lactamase Resistance: Introduction of sterically hindered groups near the β-lactam carbonyl, exemplified by methicillin’s ortho-dimethoxy substituents, created a physical barrier preventing enzyme access. This conferred activity against penicillinase-producing Staphylococcus aureus, though methicillin-resistant strains (MRSA) later emerged via altered penicillin-binding proteins [7] [8].• Spectrum Extension: Ampicillin’s α-amino group enhanced penetration through Gram-negative outer membranes via porin channels. This expanded activity to Escherichia coli, Proteus mirabilis, and Salmonella species. Further modifications like the carboxy group in carbenicillin provided anti-pseudomonal activity [3].
Innovative synthetic approaches pushed structural complexity further. Bis-β-lactam compounds – featuring two azetidinone rings connected by spacers – demonstrated enhanced penicillin-binding protein (PBP) affinity and potential β-lactamase inhibition. Rodríguez-Tébar’s bis-penicillins cross-linked E. coli PBPs, while Panunzio’s cefotaxime-monobactam hybrids showed synergistic activity against Klebsiella strains [8].
Table 2: Impact of Side-Chain Modifications on Penicillin Properties
Side Chain Structure | Prototype Compound | Key Property Enhancements | Spectrum Consequences |
---|---|---|---|
Phenoxyacetyl | Penicillin V | Acid stability → Oral bioavailability | Similar to penicillin G; Primarily Gram-positive |
2,6-Dimethoxybenzoyl | Methicillin | Steric hindrance → β-lactamase resistance | Staphylococci including penicillinase-producers |
D-α-Aminobenzyl | Ampicillin | Enhanced outer membrane permeability | Extended Gram-negative coverage (Enterobacteriaceae) |
Carboxybenzyl | Carbenicillin | Further permeability + PBP2 affinity | Pseudomonas aeruginosa and Proteus species |
The strategic incorporation of phenyl substituents into penicillin side chains emerged as a promising approach to modulate drug interactions with bacterial targets. In 1975, a team at Hoffmann-La Roche pioneered the synthesis of 5-phenylphenoxymethylpenicillin (systematic name: 6-[(5-phenyl-2-oxo-3-phenoxyacetamido)-1,3-thiazolidin-3-yl]penicillanic acid), a structural hybrid designed to merge the acid stability of penicillin V with novel steric features [9].
The synthetic pathway employed a stereoselective multi-step sequence:
Despite sophisticated synthetic achievement, biological evaluation revealed disappointing antibacterial activity for 5-phenylphenoxymethylpenicillin potassium salt. Its low potency contrasted sharply with its epimeric counterpart (9), which proved completely inactive [9]. This outcome highlighted the extreme sensitivity of β-lactam bioactivity to stereochemical and electronic factors. Nevertheless, the synthesis provided valuable insights into penicillin chemistry and the synthetic manipulation of the penam scaffold.
Table 3: Spectral Characterization Data for 5-Phenylphenoxymethylpenicillin Intermediates
Intermediate | Key Spectral Features | Synthetic Yield (%) | Configuration |
---|---|---|---|
5-Phenyl-6α-azidopenicillanate (2a) | IR: 2100 cm⁻¹ (N₃); NMR: δ 5.55 (d, H-6), δ 7.3-7.5 (m, phenyl) | 68 | 6α-azido |
5-Phenyl-6-epiphenoxymethylpenicillin benzyl ester (4a) | NMR: δ 6.10 (d, NH), δ 7.0-7.4 (m, aromatic), δ 5.6 (s, CH₂Ph) | 42 | 6-epi |
5-Phenylphenoxymethylpenicillin benzyl ester (5) | NMR: δ 5.45 (d, H-6), δ 4.75 (s, CH₂Ph), δ 1.55 (s, gem-dimethyl) | 19 (after isomerization) | Natural |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4